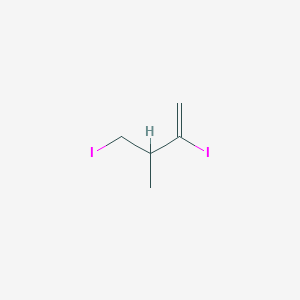
6-Hydroxycarvone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxycarvone is a monoterpene ketone derivative of carvone, a naturally occurring compound found in essential oils of various plants such as spearmint and caraway
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxycarvone can be achieved through several methods. One common approach involves the hydroxylation of carvone. For instance, the hydroxylation of R-(−)-carvone and 7,8-epoxycarvone can be performed using lead tetraacetate, which results in the formation of 6-hydroxy derivatives . Another method involves the use of limonene-6-hydroxylase, an enzyme that catalyzes the hydroxylation of limonene to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of carvone derivatives followed by selective hydroxylation. The process may include the use of various catalysts and reagents to ensure high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions: 6-Hydroxycarvone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative decyclization of this compound derivatives using lead tetraacetate results in ring cleavage . Additionally, the compound can participate in epoxidation reactions, where it reacts with m-chloroperbenzoic acid to form epoxides .
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is commonly used for oxidative reactions involving this compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the ketone group in this compound.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed:
科学研究应用
6-Hydroxycarvone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various derivatives with potential bioactive properties. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound and its derivatives have been studied for their anti-inflammatory and antimicrobial activities. These compounds have shown potential in modulating biological pathways and inhibiting the growth of certain microorganisms .
Medicine: In medicine, this compound derivatives are being investigated for their potential therapeutic effects. For example, some derivatives have demonstrated anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its pleasant aroma and flavor profile make it a valuable ingredient in the formulation of various consumer products .
作用机制
The mechanism of action of 6-Hydroxycarvone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production and the modulation of pro-inflammatory cytokines . The compound’s ability to interact with enzymes and receptors in biological systems underlies its diverse biological activities.
相似化合物的比较
6-Hydroxycarvone can be compared with other similar compounds such as carvone, carvotanacetone, and 3β-hydroxycarvone.
Carvone: Unlike this compound, carvone lacks the hydroxyl group at the sixth position, which affects its reactivity and biological activity .
Carvotanacetone: This compound is another monoterpene ketone with a different substitution pattern, leading to distinct chemical and biological properties .
3β-Hydroxycarvone:
The unique structural features of this compound, particularly the hydroxyl group at the sixth position, contribute to its distinct chemical behavior and wide range of applications.
属性
CAS 编号 |
51200-86-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3 |
InChI 键 |
XPEAPCMHDFIXFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CC(CC1=O)C(=C)C)O |
物理描述 |
Solid/cool mint-like aroma |
溶解度 |
Slightly soluble Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


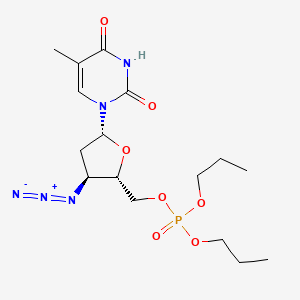



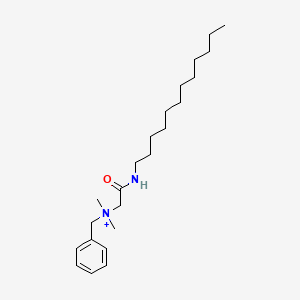
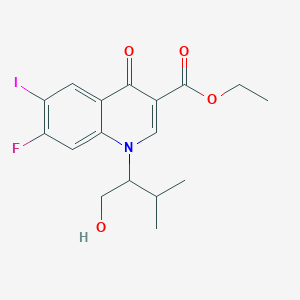
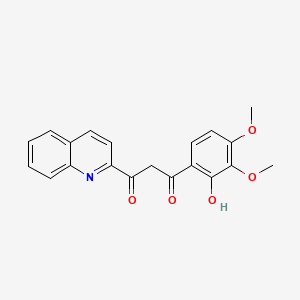
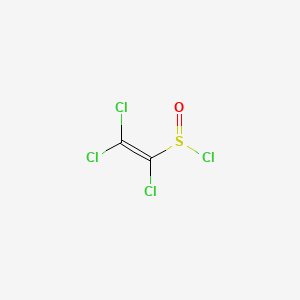
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
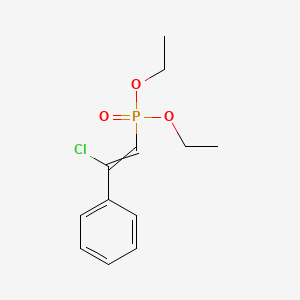
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

